4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group, a piperazine ring, and a cyclopropylpyridazine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are part of the compound’s structure, have a wide range of biological activities . They can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets by binding to dopamine and serotonin receptors, thereby exerting its effects .
Biochemical Pathways
Given its potential interaction with dopamine and serotonin receptors, it may influence pathways related to mood regulation, cognition, and other neurological processes .
Result of Action
Based on its potential interaction with dopamine and serotonin receptors, it may influence neuronal signaling and potentially exert antipsychotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine core: This can be achieved by reacting 2-methyl-4,6-dichloropyrimidine with trifluoromethylating agents under appropriate conditions to introduce the trifluoromethyl group.
Introduction of the piperazine ring: The intermediate product is then reacted with piperazine to form the piperazine-substituted pyrimidine.
Cyclopropylpyridazine moiety attachment: Finally, the cyclopropylpyridazine group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and psychiatric disorders.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and is studied for its acetylcholinesterase inhibitory activity.
Triazole-pyrimidine hybrids: These compounds are investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group and the cyclopropylpyridazine moiety, which impart specific chemical and biological properties
Properties
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6/c1-11-21-14(17(18,19)20)10-16(22-11)26-8-6-25(7-9-26)15-5-4-13(23-24-15)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORWAWOXQJPMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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